6-(Oxiran-2-YL)hex-5-YN-1-OL
Description
6-(Oxiran-2-YL)hex-5-YN-1-OL is an organic compound featuring a hex-5-yn-1-ol backbone substituted with an oxiran (epoxide) group at the 6-position. The epoxide moiety imparts significant reactivity, particularly in nucleophilic ring-opening reactions, making it a valuable intermediate in synthetic chemistry, including pharmaceutical applications such as the synthesis of β-blockers like Nebivolol .
Properties
CAS No. |
138059-78-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
6-(oxiran-2-yl)hex-5-yn-1-ol |
InChI |
InChI=1S/C8H12O2/c9-6-4-2-1-3-5-8-7-10-8/h8-9H,1-2,4,6-7H2 |
InChI Key |
SIXSEBKFFMUNNW-UHFFFAOYSA-N |
SMILES |
C1C(O1)C#CCCCCO |
Canonical SMILES |
C1C(O1)C#CCCCCO |
Synonyms |
5-Hexyn-1-ol, 6-oxiranyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The hex-5-yn-1-ol scaffold is common among several compounds, but substituent variations critically influence their properties and applications:
*Inferred from molecular weight (98.14 g/mol) and simplicity.
Key Observations:
Reactivity: The epoxide in this compound enhances its electrophilicity, enabling nucleophilic attacks (e.g., in Nebivolol synthesis) . In contrast, Sazetidine-A’s azetidine-pyridyl substituent facilitates selective binding to nicotinic acetylcholine receptors, underscoring its pharmacological utility . Aryl-substituted analogs (phenylbenzofuran, quinoxaline) exhibit bulkier structures, likely reducing solubility in polar solvents but improving affinity for aromatic binding pockets in enzymes .
Synthetic Yields: Aryl-substituted derivatives show high yields (~80%), suggesting efficient coupling methods (e.g., Sonogashira).
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